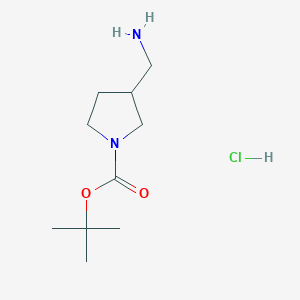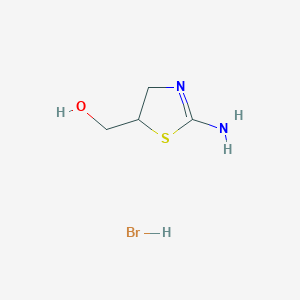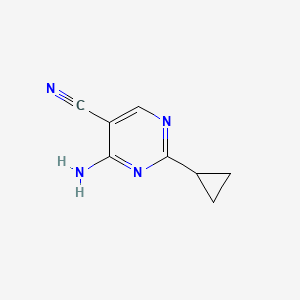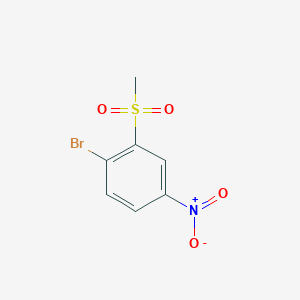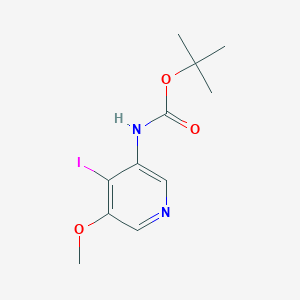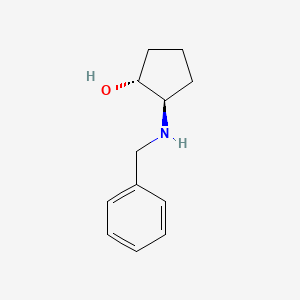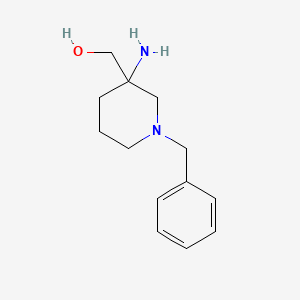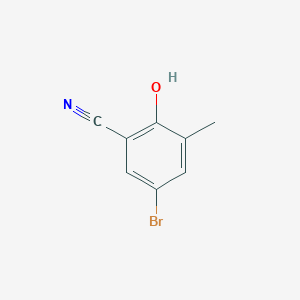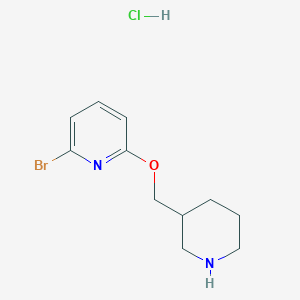
2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride
Vue d'ensemble
Description
2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H16BrClN2O . It belongs to the class of pyridine derivatives and has shown promising results in scientific experiments as an active pharmaceutical ingredient.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride can be represented by the SMILES string: C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl . This indicates that the molecule consists of a bromopyridine ring with a methoxy piperidine substituent .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is 307.61 g/mol. Other physical and chemical properties such as density, boiling point, and solubility are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride plays a significant role in various chemical syntheses. For instance, pyridine hydrochloride is utilized in the cleavage of ethers and for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996). Additionally, the molecule is involved in the synthesis of specific acyclic pyridine C-nucleosides, indicating its utility in nucleoside chemistry (Hemel et al., 1994).
Corrosion Inhibition
Research has explored the use of pyridine derivatives, such as 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride, as corrosion inhibitors. In one study, a new pyridine derivative was shown to be an effective corrosion inhibitor in hydrochloric acid medium, demonstrating a 92% effectiveness at certain concentrations. The adsorption of these compounds on metal surfaces follows the Flory–Huggins adsorption model (Saady et al., 2020).
Fluorescence and Antibacterial Properties
Some pyridine derivatives synthesized through reactions involving 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride have been evaluated for their fluorescence properties. These compounds have shown considerable antibacterial activity, highlighting their potential in biomedical applications (Girgis et al., 2004).
Electrochemical Applications
The compound is also used in electrochemical applications. An improved procedure for electrochemical radical cyclization of bromo acetals, which involves the use of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride, has been developed, demonstrating its versatility in electrochemical reactions (Inokuchi et al., 1994).
Synthesis of Novel Compounds
Furthermore, this compound is crucial in synthesizing various novel compounds with potential therapeutic properties. For instance, its use in synthesizing thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives has been explored, with some of these compounds showing promising analgesic and antiparkinsonian activities (Amr et al., 2008).
Mécanisme D'action
The mechanism of action for 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is not specified in the available resources. As an active pharmaceutical ingredient, it likely interacts with biological targets to exert its effects.
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O.ClH/c12-10-4-1-5-11(14-10)15-8-9-3-2-6-13-7-9;/h1,4-5,9,13H,2-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZDRBMUOKYYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671530 | |
| Record name | 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride | |
CAS RN |
1185308-11-5 | |
| Record name | 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
